(2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone (2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC10951440
InChI: InChI=1S/C18H18ClNO3/c1-22-16-9-12-7-8-20(11-13(12)10-17(16)23-2)18(21)14-5-3-4-6-15(14)19/h3-6,9-10H,7-8,11H2,1-2H3
SMILES: COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=CC=C3Cl)OC
Molecular Formula: C18H18ClNO3
Molecular Weight: 331.8 g/mol

(2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

CAS No.:

Cat. No.: VC10951440

Molecular Formula: C18H18ClNO3

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

(2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone -

Specification

Molecular Formula C18H18ClNO3
Molecular Weight 331.8 g/mol
IUPAC Name (2-chlorophenyl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Standard InChI InChI=1S/C18H18ClNO3/c1-22-16-9-12-7-8-20(11-13(12)10-17(16)23-2)18(21)14-5-3-4-6-15(14)19/h3-6,9-10H,7-8,11H2,1-2H3
Standard InChI Key VYIAAALBCSJXFM-UHFFFAOYSA-N
SMILES COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=CC=C3Cl)OC
Canonical SMILES COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=CC=C3Cl)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₉H₁₇ClN₂O₃, with a molecular weight of 380.81 g/mol. Its IUPAC name reflects the substitution pattern: a 2-chlorophenyl group attached via a methanone bridge to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. Key structural features include:

  • Isoquinoline core: A bicyclic system with nitrogen at position 2, contributing to basicity and hydrogen-bonding potential.

  • Methoxy groups: Electron-donating substituents at positions 6 and 7, influencing electronic distribution and metabolic stability.

  • Chlorophenyl ketone: Enhances lipophilicity and provides a site for electrophilic substitution reactions .

Spectroscopic data from related compounds include:

  • ¹H NMR (CDCl₃): Signals at δ 7.39 (d, J = 7.9 Hz, Ar–H), 6.62 (s, isoquinoline-H), and 3.86 (s, OCH₃) .

  • IR (KBr): Peaks at 1650 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–O–C) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multistep routes, often beginning with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. A representative method involves:

  • N-Acylation: Reacting the tetrahydroisoquinoline with 2-chlorobenzoyl chloride in dichloromethane under basic conditions (e.g., K₂CO₃) .

  • Oxidation: Selective oxidation of the tetrahydroisoquinoline to the dihydro form using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Yield Optimization:

  • Solvent choice: Dichloromethane yields higher regioselectivity (>80%) compared to toluene .

  • Catalysis: Brønsted acids (e.g., TsOH) accelerate acylation kinetics, reducing reaction time from 24 h to 6 h .

Purification and Characterization

  • Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product in >95% purity.

  • HPLC-MS: Confirms molecular ion peaks at m/z 381.1 [M+H]⁺ .

Chemical Reactivity and Derivatives

The compound undergoes three primary reaction types:

Reaction TypeReagentsProducts
OxidationKMnO₄Isoquinoline-1-one derivatives
ReductionNaBH₄Secondary alcohol at ketone position
Electrophilic SubstitutionHNO₃/H₂SO₄Nitro-group addition to chlorophenyl ring

Notable Derivatives:

  • Nitro-substituted analog: Exhibits enhanced antifungal activity (IC₅₀ = 8.2 µM vs. Fusarium oxysporum) .

  • Reduced alcohol derivative: Lower cytotoxicity (IC₅₀ > 50 µM in HeLa cells) compared to parent compound .

Biological Activities and Mechanisms

Antifungal Efficacy

In vitro studies on structurally related dihydroisoquinoliniums demonstrate potent activity:

Fungal StrainIC₅₀ (µg/mL)Reference Compound
Fusarium oxysporum12.5Thiabendazole (25.0)
Alternaria alternata10.8Sanguinarine (18.3)

Mechanistically, the compound disrupts fungal membrane integrity by binding to ergosterol analogs .

Industrial and Pharmaceutical Applications

Drug Development

  • Lead optimization: The chlorophenyl group enhances blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .

  • Combinatorial libraries: Used as a core structure in high-throughput screening for kinase inhibitors .

Agricultural Uses

  • Fungicide formulations: Patent applications disclose efficacy against Botrytis cinerea in grapevines at 0.1% w/v .

Case Study: Antifungal Agent Development

A 2023 study synthesized 26 dihydroisoquinoline derivatives and evaluated their antifungal activity. The 2-chlorophenyl analog exhibited:

  • 90% growth inhibition of Curvularia lunata at 50 µg/mL.

  • Synergy with azoles: Reduced fluconazole EC₅₀ by 4-fold in resistant Candida albicans strains .

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